1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(phenylsulfonyl)-
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Overview
Description
1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(phenylsulfonyl)- is a compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic benefits.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(phenylsulfonyl)- involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-B]pyridine Core: This step typically involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-B]pyridine core.
Introduction of the Ethanamine Group: The ethanamine group is introduced through a nucleophilic substitution reaction.
Dimethylation: The nitrogen atom in the ethanamine group is dimethylated using dimethyl sulfate or a similar reagent.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(phenylsulfonyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a valuable tool in biochemical studies.
Medicine: Research has indicated its potential as a therapeutic agent in the treatment of various diseases, including cancer, due to its ability to inhibit specific molecular targets.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(phenylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(phenylsulfonyl)- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-B]pyridine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
Phenylsulfonylated Amines:
The uniqueness of 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(phenylsulfonyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
554452-54-9 |
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Molecular Formula |
C17H19N3O2S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-3-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C17H19N3O2S/c1-19(2)12-10-14-13-20(17-16(14)9-6-11-18-17)23(21,22)15-7-4-3-5-8-15/h3-9,11,13H,10,12H2,1-2H3 |
InChI Key |
QFDVXAMWMUCIER-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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